molecular formula C9H9ClOS B1459818 S-2-Chlorobenzyl ethanethioate CAS No. 887092-71-9

S-2-Chlorobenzyl ethanethioate

Cat. No.: B1459818
CAS No.: 887092-71-9
M. Wt: 200.69 g/mol
InChI Key: CYOYOMBXWRTWFY-UHFFFAOYSA-N
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Properties

IUPAC Name

S-[(2-chlorophenyl)methyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c1-7(11)12-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOYOMBXWRTWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-Chlorobenzyl ethanethioate typically involves the reaction of 2-chlorobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

S-2-Chlorobenzyl ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of S-2-Chlorobenzyl ethanethioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    S-2-Chlorobenzyl methylthioate: Similar in structure but with a methyl group instead of an ethyl group.

    S-2-Chlorobenzyl phenylthioate: Contains a phenyl group instead of an ethyl group.

    S-2-Chlorobenzyl butylthioate: Features a butyl group in place of the ethyl group.

Uniqueness

S-2-Chlorobenzyl ethanethioate is unique due to its specific combination of a chlorobenzyl group and an ethanethioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

S-2-Chlorobenzyl ethanethioate is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its chlorobenzyl group attached to an ethanethioate moiety. This structure allows for various interactions with biological systems, primarily through enzyme inhibition and modulation of cellular pathways.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against a range of pathogens, including:

  • Bacteria : Effective against Gram-positive and Gram-negative bacteria.
  • Fungi : Exhibits antifungal properties that inhibit fungal growth.

The compound's antimicrobial activity is believed to arise from its ability to disrupt cellular processes in microorganisms, potentially by interfering with enzyme function or cell membrane integrity.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of specific enzymes. The compound can bind to the active sites of enzymes, preventing substrate access and thereby inhibiting catalytic activity. For instance, it has been shown to interact with enzymes involved in metabolic pathways, altering the biochemical flux within cells.

Modulation of Cell Signaling Pathways

This compound also influences cell signaling pathways. It has been reported to modulate the mitogen-activated protein kinase (MAPK) pathway, which is crucial for various cellular responses including proliferation, differentiation, and apoptosis. This modulation can lead to altered gene expression and cellular metabolism.

Case Studies

  • Antimicrobial Efficacy : A study examined the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and 70 µg/mL against Candida albicans, showcasing its potential as a therapeutic agent.
  • Cellular Impact : Another investigation focused on the cellular effects of the compound on human cell lines. It was found that treatment with this compound resulted in a significant decrease in cell viability in cancerous cells, suggesting potential applications in cancer therapy.

Comparative Analysis

CompoundAntimicrobial ActivityAntifungal ActivityMechanism of Action
This compoundModerateHighEnzyme inhibition, signaling modulation
S-2-Chlorobenzyl methylthioateLowModerateEnzyme inhibition
S-2-Chlorobenzyl phenylthioateModerateLowUnknown

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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